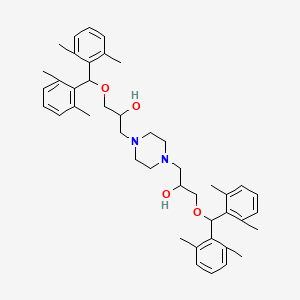3,3'-(Piperazine-1,4-diyl)bis(1-(bis(2,6-dimethylphenyl)methoxy)propan-2-ol)
CAS No.:
Cat. No.: VC15886184
Molecular Formula: C44H58N2O4
Molecular Weight: 678.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C44H58N2O4 |
|---|---|
| Molecular Weight | 678.9 g/mol |
| IUPAC Name | 1-[bis(2,6-dimethylphenyl)methoxy]-3-[4-[3-[bis(2,6-dimethylphenyl)methoxy]-2-hydroxypropyl]piperazin-1-yl]propan-2-ol |
| Standard InChI | InChI=1S/C44H58N2O4/c1-29-13-9-14-30(2)39(29)43(40-31(3)15-10-16-32(40)4)49-27-37(47)25-45-21-23-46(24-22-45)26-38(48)28-50-44(41-33(5)17-11-18-34(41)6)42-35(7)19-12-20-36(42)8/h9-20,37-38,43-44,47-48H,21-28H2,1-8H3 |
| Standard InChI Key | BLTVERUNNWWGAT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC(CN3CCN(CC3)CC(COC(C4=C(C=CC=C4C)C)C5=C(C=CC=C5C)C)O)O |
Introduction
Structural Characteristics and Nomenclature
The compound belongs to the piperazine-bis(propanol) family, featuring a central piperazine ring (1,4-diazacyclohexane) symmetrically substituted with two 1-(bis(2,6-dimethylphenyl)methoxy)propan-2-ol moieties. Its IUPAC name, 1-[bis(2,6-dimethylphenyl)methoxy]-3-[4-[3-[bis(2,6-dimethylphenyl)methoxy]-2-hydroxypropyl]piperazin-1-yl]propan-2-ol, reflects this architecture . Key structural elements include:
-
Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and coordination chemistry.
-
Bis(2,6-dimethylphenyl)methoxy groups: Bulky lipophilic substituents that confer steric hindrance and influence solubility.
-
Propan-2-ol linkers: Hydroxyl groups that enhance polarity and potential for derivatization.
The molecular formula is C44H58N2O4, with a molecular weight of 678.9 g/mol . X-ray crystallography data for analogous piperazine derivatives (e.g., 3-phenylpiperidine-2,6-diones) reveal non-planar conformations stabilized by intramolecular hydrogen bonds, suggesting similar behavior in this compound .
Synthesis and Chemical Properties
Synthetic Pathways
While no explicit synthesis protocol exists for this compound in the literature, its structure implies a multi-step alkylation strategy. Based on methods for analogous piperazine derivatives , a plausible route involves:
-
Piperazine alkylation: Reacting piperazine with 1,3-dibromopropane or 1,4-dibromobutane under basic conditions (e.g., K2CO3/DBU) to form a bis-alkylated intermediate.
-
Etherification: Introducing bis(2,6-dimethylphenyl)methoxy groups via nucleophilic substitution of bromide intermediates with bis(2,6-dimethylphenol).
-
Hydroxyl group protection/deprotection: Using temporary protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions during synthesis.
Key reaction parameters include:
-
Catalysts: DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to facilitate alkylation .
-
Purification: Column chromatography (chloroform:methanol gradients) or crystallization from hexane .
Physicochemical Properties
Critical properties derived from PubChem data and computational models include:
| Property | Value |
|---|---|
| Molecular Weight | 678.9 g/mol |
| XLogP3-AA | 7.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 65.4 Ų |
| Rotatable Bonds | 14 |
The high XLogP3-AA value indicates significant lipophilicity, likely limiting aqueous solubility but enhancing membrane permeability. The Topological Polar Surface Area suggests moderate polarity, compatible with blood-brain barrier penetration in drug candidates.
Applications and Future Directions
Current Uses
-
Research chemical: Sold by vendors like EOS Med Chem for exploratory medicinal chemistry .
-
Drug discovery intermediate: Potential scaffold for antiviral/antibacterial agent development.
Research Gaps and Opportunities
| Area | Challenges/Goals |
|---|---|
| Synthetic optimization | Improve yield and scalability |
| Solubility enhancement | Develop prodrugs or salts |
| Target validation | Screen against viral/bacterial panels |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume